2-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a biphenyl moiety, a piperidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the biphenyl core, the introduction of the piperidine ring, and the construction of the pyridazinone moiety. Common synthetic methods include:
Suzuki-Miyaura Cross-Coupling: This reaction is used to form the biphenyl core by coupling a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Nucleophilic Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the biphenyl core is replaced by a piperidine derivative.
Cyclization Reactions: The pyridazinone core is typically formed through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Suzuki-Miyaura cross-coupling and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for cross-coupling reactions, acid or base catalysts for cyclization reactions.
Major Products
The major products of these reactions include various substituted biphenyl derivatives, N-oxides, and reduced pyridazinone derivatives .
Scientific Research Applications
2-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core and piperidine ring are crucial for binding to these targets, while the pyridazinone moiety may play a role in modulating the compound’s activity . The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds like 1,1’-biphenyl and its various substituted forms.
Piperidine Derivatives: Compounds such as piperidine itself and its N-substituted derivatives.
Pyridazinone Derivatives: Compounds like 3(2H)-pyridazinone and its substituted forms.
Uniqueness
2-(1-{[1,1’-Biphenyl]-4-carbonyl}piperidin-4-yl)-6-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications .
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24-13-12-23(20-8-9-20)26-28(24)22-14-16-27(17-15-22)25(30)21-10-6-19(7-11-21)18-4-2-1-3-5-18/h1-7,10-13,20,22H,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPDGFARMUFZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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